molecular formula C13H23IO B133270 (1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol CAS No. 116535-65-0

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol

Cat. No.: B133270
CAS No.: 116535-65-0
M. Wt: 322.23 g/mol
InChI Key: UPOCHUQWLLGPLP-NAWOPXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol is a complex organic molecule characterized by its unique structure, which includes an iodopropyl group and a methyl-substituted octahydroindenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a suitable propanol derivative, followed by cyclization and reduction reactions to form the octahydroindenol core. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodopropyl group can be reduced to a propyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol exerts its effects involves its interaction with specific molecular targets. The iodopropyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol: is unique due to its specific stereochemistry and the presence of both an iodopropyl group and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOCHUQWLLGPLP-NAWOPXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462802
Record name (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116535-65-0
Record name (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.